[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features two pyrazole rings, each substituted with different alkyl groups and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The ethyl and propyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Coupling of Pyrazole Rings: The final step involves the coupling of the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structural features.
Biological Probes: Can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom and the alkyl groups play a crucial role in enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Lacks the fluorine atom and the second pyrazole ring.
1-propyl-3-methyl-1H-pyrazole: Similar to the above but with a propyl group instead of an ethyl group.
5-fluoro-1-methyl-1H-pyrazole: Contains a fluorine atom but lacks the complex substitution pattern of the target compound.
Uniqueness
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure, the presence of both ethyl and propyl groups, and the fluorine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H20FN5 |
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Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H20FN5/c1-3-5-18-10-11(7-16-18)6-15-8-12-9-17-19(4-2)13(12)14/h7,9-10,15H,3-6,8H2,1-2H3 |
InChI Key |
ZHMDPVKKDPETRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=C(N(N=C2)CC)F |
Origin of Product |
United States |
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